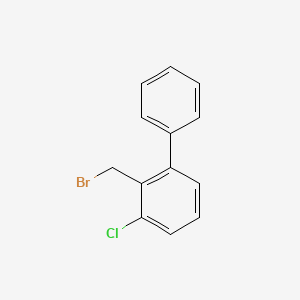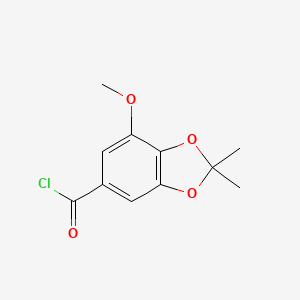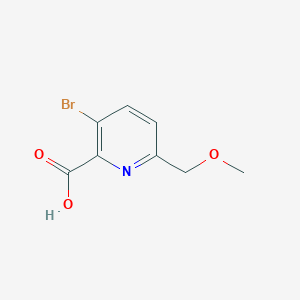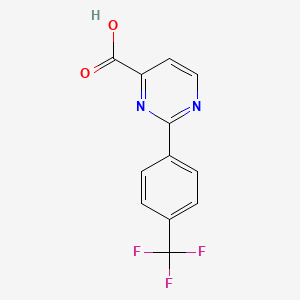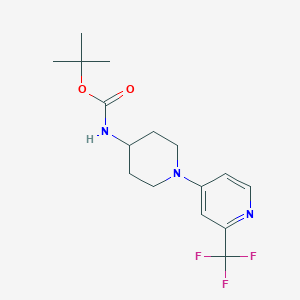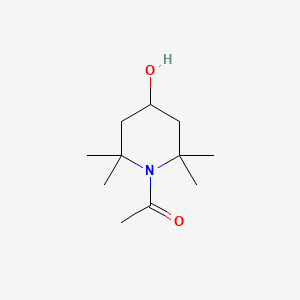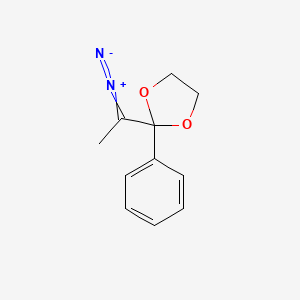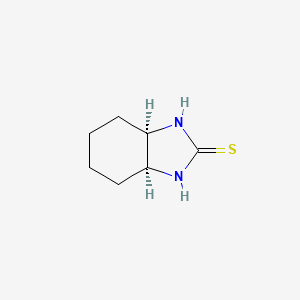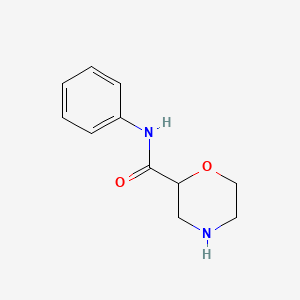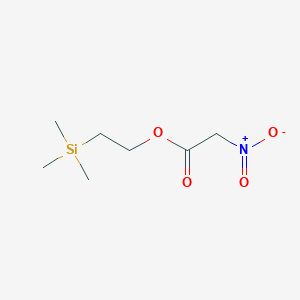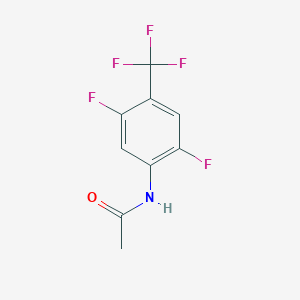
(2,6-dimethylpyridin-3-yl)-(3-methyltriazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,6-dimethylpyridin-3-yl)-(3-methyltriazol-4-yl)methanone is a heterocyclic compound that combines a pyridine ring with a triazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-dimethylpyridin-3-yl)-(3-methyltriazol-4-yl)methanone typically involves the reaction of 2,6-dimethylpyridine with 1-methyl-1H-1,2,3-triazole-5-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
(2,6-dimethylpyridin-3-yl)-(3-methyltriazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2,6-dimethylpyridin-3-yl)-(3-methyltriazol-4-yl)methanone is used as a ligand in coordination chemistry. It can form stable complexes with transition metals, which are useful in catalysis and material science .
Biology and Medicine
In biological and medicinal research, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable candidate for drug development .
Industry
In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its unique structure allows for the creation of materials with specific properties, such as enhanced conductivity or mechanical strength .
Mecanismo De Acción
The mechanism of action of (2,6-dimethylpyridin-3-yl)-(3-methyltriazol-4-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The triazole moiety can form hydrogen bonds and coordinate with metal ions, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(1-Methyl-1H-1,2,4-triazol-3-yl)pyridine: Similar structure but with a different triazole isomer.
2,6-Bis(1-alkyl-1H-1,2,3-triazol-4-yl)pyridine: Contains two triazole rings instead of one.
Uniqueness
(2,6-dimethylpyridin-3-yl)-(3-methyltriazol-4-yl)methanone is unique due to its specific combination of a pyridine ring with a 1,2,3-triazole moiety. This unique structure allows for distinct chemical reactivity and biological activity compared to other similar compounds .
Propiedades
Fórmula molecular |
C11H12N4O |
|---|---|
Peso molecular |
216.24 g/mol |
Nombre IUPAC |
(2,6-dimethylpyridin-3-yl)-(3-methyltriazol-4-yl)methanone |
InChI |
InChI=1S/C11H12N4O/c1-7-4-5-9(8(2)13-7)11(16)10-6-12-14-15(10)3/h4-6H,1-3H3 |
Clave InChI |
AYWBGFPECYRXOK-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(C=C1)C(=O)C2=CN=NN2C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

